
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- is a complex organic compound belonging to the isothiazole family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- typically involves multi-step organic reactions. Common starting materials might include isothiazole derivatives, which undergo functional group modifications to introduce the cyanomethyl and methylthio groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert nitrile groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the isothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- can be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound might be explored for its potential bioactivity. Isothiazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmaceutical research may investigate this compound for drug development. Its structural features could be optimized for therapeutic applications.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action for 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating biochemical pathways. The molecular targets and pathways involved would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Isothiazolecarbonitrile, 3-((methylthio)thio)-5-(methylthio)-
- 4-Isothiazolecarbonitrile, 3-((ethylthio)thio)-5-(methylthio)-
Uniqueness
Compared to similar compounds, 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(methylthio)- may exhibit unique reactivity due to the presence of the cyanomethyl group. This functional group can participate in additional chemical reactions, potentially leading to novel applications.
Eigenschaften
CAS-Nummer |
24306-38-5 |
|---|---|
Molekularformel |
C7H5N3S3 |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
3-(cyanomethylsulfanyl)-5-methylsulfanyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C7H5N3S3/c1-11-7-5(4-9)6(10-13-7)12-3-2-8/h3H2,1H3 |
InChI-Schlüssel |
GKJYQTIIZUVXPG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=NS1)SCC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)

![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)
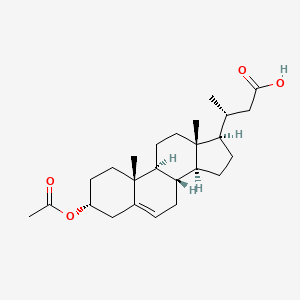
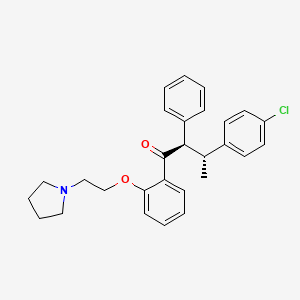
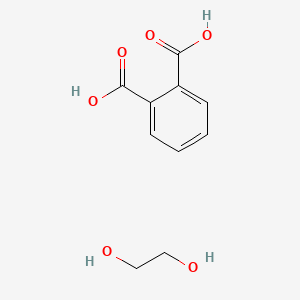
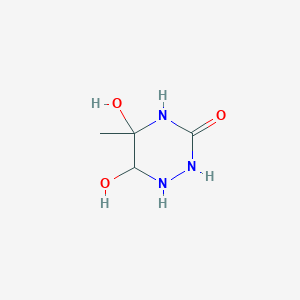
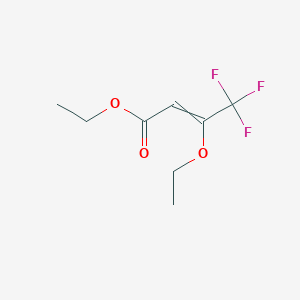
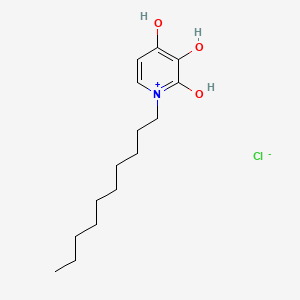
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)
![[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate](/img/structure/B14685870.png)
